molecular formula C10H10N4O3 B11774937 3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole

3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B11774937
M. Wt: 234.21 g/mol
InChI Key: HIQIQSAVHJDRMG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxymethyl group and a nitrophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzyl chloride with sodium azide to form 2-nitrobenzyl azide. This intermediate is then subjected to cyclization in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-5-(2-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both methoxymethyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

5-(methoxymethyl)-3-(2-nitrophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H10N4O3/c1-17-6-9-11-10(13-12-9)7-4-2-3-5-8(7)14(15)16/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

HIQIQSAVHJDRMG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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